1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione
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Overview
Description
1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, a biphenyl moiety, and an oxoethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with glyoxal to form an intermediate imidazole ring. This intermediate is then subjected to further reactions with biphenyl derivatives and oxoethyl groups under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted imidazole derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione can be compared with other imidazole derivatives, such as benzimidazole and its derivatives. While benzimidazole derivatives are known for their broad range of biological activities, including antiviral, anticancer, and antimicrobial properties, 1-benzyl-3-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione is unique due to its specific structural features and the presence of the biphenyl moiety, which may confer distinct biological activities and chemical reactivity.
References
Properties
IUPAC Name |
1-benzyl-3-[2-oxo-2-(4-phenylphenyl)ethyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-21(20-13-11-19(12-14-20)18-9-5-2-6-10-18)16-26-23(29)22(28)25(24(26)30)15-17-7-3-1-4-8-17/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCMLWNLPHIIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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